molecular formula C22H23N5O4 B2452411 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea CAS No. 1021119-73-2

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Katalognummer: B2452411
CAS-Nummer: 1021119-73-2
Molekulargewicht: 421.457
InChI-Schlüssel: ABYMQRYRIHSMPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C22H23N5O4 and its molecular weight is 421.457. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-3-29-21-13-20(23-14(2)24-21)25-15-4-6-16(7-5-15)26-22(28)27-17-8-9-18-19(12-17)31-11-10-30-18/h4-9,12-13H,3,10-11H2,1-2H3,(H,23,24,25)(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYMQRYRIHSMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which integrates a 2,3-dihydrobenzo[b][1,4]dioxin moiety with a pyrimidine derivative. Its molecular formula is C18H20N4O3C_{18}H_{20}N_4O_3, and it possesses a molecular weight of 344.38 g/mol.

Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure often exhibit inhibitory activity against various biological targets. Specifically, studies have highlighted its role as an inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an enzyme crucial for the biosynthesis of mycobacterial cell walls. This inhibition is particularly relevant in the context of tuberculosis treatment.

Biological Activity and Therapeutic Implications

  • Antimycobacterial Activity :
    • The compound has shown promising results in inhibiting Mycobacterium tuberculosis in vitro, with minimum inhibitory concentrations (MICs) indicating potent antimycobacterial activity. For instance, derivatives based on the 2,3-dihydrobenzo[b][1,4]dioxin scaffold have been reported to achieve significant reductions in bacterial viability in cultured macrophages .
  • Structure-Activity Relationship (SAR) :
    • A series of analogues derived from the parent compound were synthesized to explore their biological activity further. Variations in substituents on the pyrimidine ring significantly influenced their potency against DprE1 and overall antimycobacterial efficacy .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

Study Findings Reference
Identification of DprE1 inhibitorsNovel analogues demonstrated potent inhibition against DprE1 with good whole-cell activity against M. tuberculosis
SAR explorationStructural modifications led to improved potency and selectivity for DprE1 inhibition
In vivo efficacySelected compounds showed significant reduction in mycobacterial load in animal models

Q & A

Q. What are the common synthetic routes for preparing 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the pyrimidine-4-amine intermediate via nucleophilic substitution or palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the ethoxy and methyl groups .
  • Step 2 : Coupling the dihydrobenzo[b][1,4]dioxin moiety with the urea linker using carbodiimide-mediated reactions (e.g., EDCI/HOBt) to ensure regioselectivity .
  • Step 3 : Final purification via column chromatography or recrystallization to isolate the target compound . Key challenges include optimizing reaction temperatures (often 80–120°C) and solvent choices (e.g., DMF or acetonitrile) to minimize side products .

Q. How is the structural identity of this compound confirmed in academic research?

Researchers employ a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify the positions of the ethoxy, methyl, and urea groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 393.4 for related analogs) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What biological targets are associated with this compound?

Preliminary studies suggest interactions with kinases or receptors involved in cancer pathways, particularly due to its pyrimidine and urea motifs. For example:

  • Enzyme inhibition assays : Measure IC50 values against tyrosine kinases (e.g., EGFR or VEGFR) using fluorescence-based kinase activity assays .
  • Receptor binding studies : Radioligand displacement assays (e.g., 3^3H-labeled inhibitors) quantify affinity for serotonin or dopamine receptors, inferred from structural analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC50 values or selectivity profiles may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays) and validate using positive controls (e.g., staurosporine) .
  • Compound stability : Perform stability studies in assay buffers (pH 7.4, 37°C) via LC-MS to rule out degradation .
  • Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended interactions .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Key methodological approaches include:

  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation to improve bioavailability .
  • Metabolic stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., ethoxy group demethylation) and guide structural modifications .
  • Plasma protein binding : Equilibrium dialysis to assess % binding and adjust dosing regimens .

Q. How can computational methods guide the design of derivatives with improved potency?

Advanced workflows include:

  • Molecular docking : Predict binding poses in kinase ATP pockets (e.g., using AutoDock Vina) to prioritize substituents at the pyrimidine 6-position .
  • QSAR modeling : Train models on IC50 datasets to correlate electronic parameters (e.g., Hammett constants) with activity .
  • Free-energy perturbation (FEP) : Calculate relative binding energies for methyl vs. trifluoromethyl analogs to optimize steric/electronic fit .

Q. What experimental designs address toxicity and selectivity challenges in preclinical development?

  • In vitro toxicity : Screen against HEK293 or HepG2 cells using MTT assays to determine CC50 values and selectivity indices (SI = CC50/IC50) .
  • In vivo models : Conduct maximum tolerated dose (MTD) studies in rodents, monitoring organ histopathology and serum biomarkers (e.g., ALT/AST) .
  • Off-target profiling : Use thermal shift assays (TSA) to identify non-kinase targets contributing to toxicity .

Methodological and Theoretical Considerations

Q. How should researchers integrate multi-omics data to elucidate the compound’s mechanism of action?

A systems biology approach combines:

  • Transcriptomics : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis or cell cycle) .
  • Proteomics : SILAC-based quantification to track kinase phosphorylation changes .
  • Metabolomics : LC-MS profiling to detect oncometabolite shifts (e.g., lactate or succinate) .

Q. What theoretical frameworks are applicable to structure-activity relationship (SAR) studies of this compound?

  • Hammett Linear Free Energy Relationships (LFER) : Correlate substituent σ values with bioactivity to predict electron-withdrawing/donating effects .
  • Molecular Orbital Theory : Analyze frontier orbitals (HOMO/LUMO) to rationalize reactivity at the urea carbonyl group .
  • Network Pharmacology : Map compound-target-disease networks to prioritize polypharmacological strategies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.